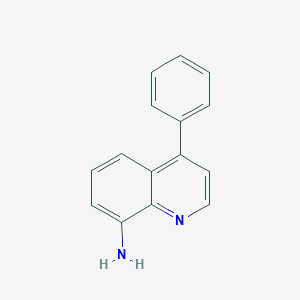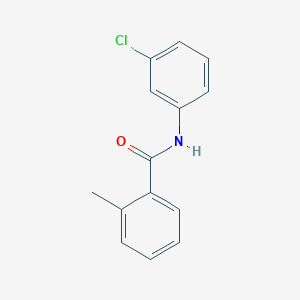
Benzamide, N-(3-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-chlorophenyl)-2-methyl-, is a chemical compound that is widely used in scientific research. It is an organic compound that belongs to the class of benzamides. Benzamides are a group of compounds that have been extensively studied due to their potential therapeutic properties. Benzamide, N-(3-chlorophenyl)-2-methyl- is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The exact mechanism of action of Benzamide, N-(3-chlorophenyl)-2-methyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(3-chlorophenyl)-2-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. In addition, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, N-(3-chlorophenyl)-2-methyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, it also has some limitations. It may have variable effects depending on the animal model used, and its therapeutic potential in humans is not fully understood.
Direcciones Futuras
There are several future directions for research on Benzamide, N-(3-chlorophenyl)-2-methyl-. One area of research is the development of more potent and selective analogs of Benzamide, N-(3-chlorophenyl)-2-methyl-. Another area of research is the exploration of its potential therapeutic applications in humans. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
In conclusion, Benzamide, N-(3-chlorophenyl)-2-methyl- is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective analogs.
Métodos De Síntesis
Benzamide, N-(3-chlorophenyl)-2-methyl- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as ammonia or methylamine to form the final product. Other methods include the reaction of 3-chloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-chlorophenyl)-2-methyl- has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propiedades
Número CAS |
10449-88-4 |
|---|---|
Nombre del producto |
Benzamide, N-(3-chlorophenyl)-2-methyl- |
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clave InChI |
ZNBNLMVCJLGUKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




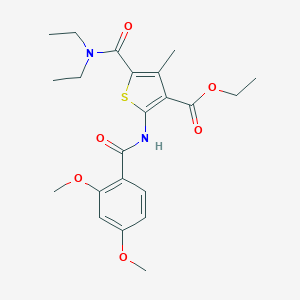
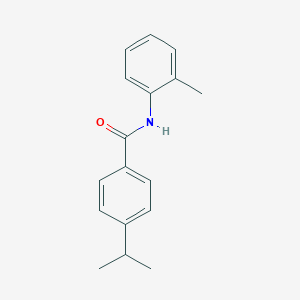
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
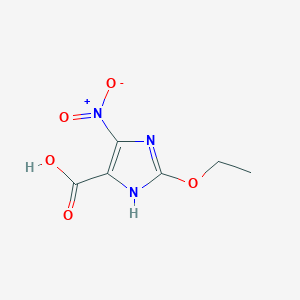
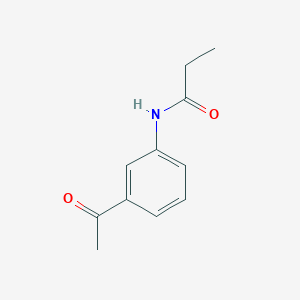

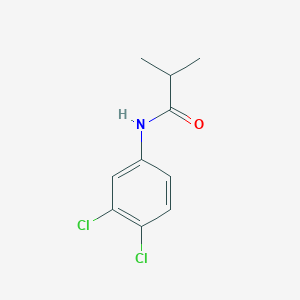
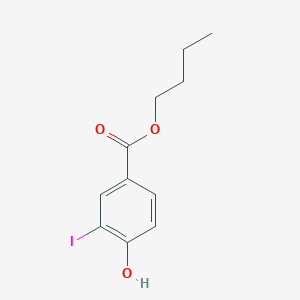

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
